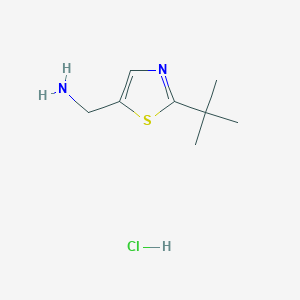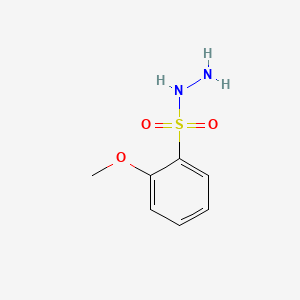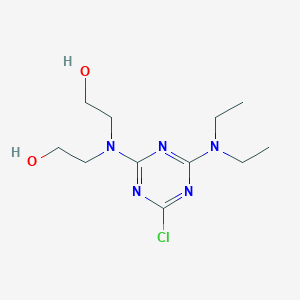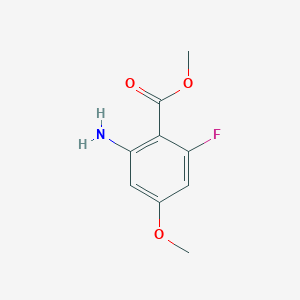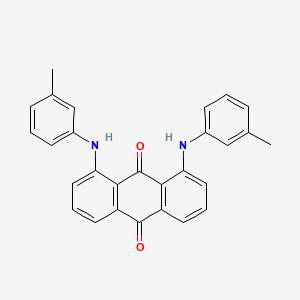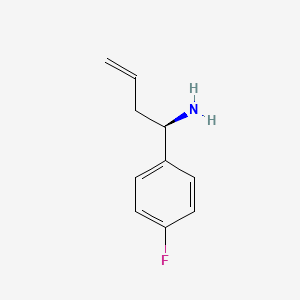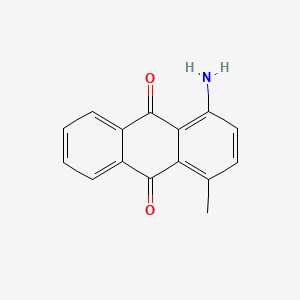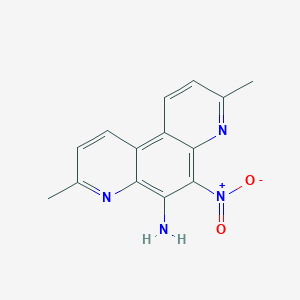
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine is an organic compound belonging to the phenanthroline family. This compound is characterized by its complex aromatic structure, which includes nitro and amine functional groups. It is used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine typically involves multi-step organic reactions. One common method starts with the nitration of 3,8-dimethylphenanthroline, followed by the introduction of the amine group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Nitration: The starting material, 3,8-dimethylphenanthroline, is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This step introduces the nitro group at the 6-position.
Amination: The nitro compound is then subjected to a reduction reaction using a reducing agent like tin(II) chloride in hydrochloric acid, converting the nitro group to an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions under controlled conditions, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group, as mentioned in the preparation methods.
Substitution: The aromatic structure allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted phenanthrolines.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure and functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine exerts its effects varies depending on its application:
In Coordination Chemistry: The compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability.
In Biological Systems: The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells.
In Organic Electronics: The compound’s aromatic structure and functional groups contribute to its electronic properties, making it suitable for use in OLEDs and OPVs.
Vergleich Mit ähnlichen Verbindungen
3,8-Dimethyl-6-nitro-4,7-phenanthrolin-5-amine can be compared with other phenanthroline derivatives:
1,10-Phenanthroline: A well-known ligand in coordination chemistry, but lacks the nitro and amine groups, making it less versatile in certain applications.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
4,7-Diphenyl-1,10-phenanthroline: Another derivative with phenyl groups, used in organic electronics but with different electronic properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research fields.
Eigenschaften
CAS-Nummer |
116142-50-8 |
|---|---|
Molekularformel |
C14H12N4O2 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
3,8-dimethyl-6-nitro-4,7-phenanthrolin-5-amine |
InChI |
InChI=1S/C14H12N4O2/c1-7-3-5-9-10-6-4-8(2)17-13(10)14(18(19)20)11(15)12(9)16-7/h3-6H,15H2,1-2H3 |
InChI-Schlüssel |
WTYHXJPPHRLZLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


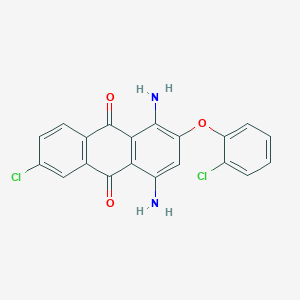

![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
